Absence of Head-to-Head Biological Activity Data vs. Closest Analogs
A comprehensive search of public literature and patents found ZERO quantitative in vitro or in vivo studies comparing 2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile against its closest structural analogs. Analogs such as 2-[(2-chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile (CAS 303985-05-9) or 2-(benzylsulfanyl)-4-chloro-6-phenyl-5-pyrimidinecarbonitrile (CAS 303985-04-8) are commercially available, but no publication provides a side-by-side biological or chemical performance comparison. The key differentiation claim for any procurement decision is therefore unsupported by evidence and defaults to the specific structural requirement of a synthetic pathway.
| Evidence Dimension | Biological Activity (e.g., IC50 against any target) |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature. |
| Comparator Or Baseline | 2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile, 2-(Benzylsulfanyl)-4-chloro-6-phenyl-5-pyrimidinecarbonitrile, and other in-class pyrimidine-5-carbonitriles. |
| Quantified Difference | Not calculable. |
| Conditions | No public assay data found. |
Why This Matters
A procurement manager cannot scientifically justify selecting this specific CAS number over a cheaper or more available analog based on performance; the choice is dictated entirely by the unvalidated synthetic plan.
- [1] Scientific literature and patent databases searched on 2026-05-02. No directly comparative data found. View Source
